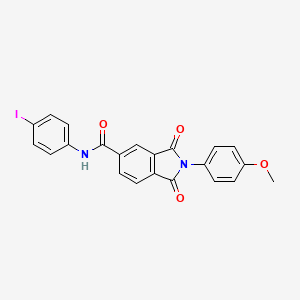![molecular formula C12H19NO2 B6005127 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FPE or furanyl-piperidin-ethanol and has a molecular weight of 209.28 g/mol.
Mécanisme D'action
The mechanism of action of 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol involves the activation of the mu-opioid receptor. This receptor is a G protein-coupled receptor that is expressed in the central nervous system and is involved in the modulation of pain perception. Activation of the mu-opioid receptor by 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anticonvulsant properties, which may make it useful in the treatment of epilepsy. It has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol in lab experiments is its potent analgesic effect. This makes it a useful tool for studying the mechanisms of pain perception and the development of new analgesic drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol. One area of research is the development of new analgesic drugs based on the structure of this compound. Another area of research is the investigation of the potential anticonvulsant and anxiolytic effects of this compound. Additionally, further studies are needed to understand the long-term effects of this compound and its potential for addiction and abuse.
Conclusion
In conclusion, 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. Its potent analgesic effect and other biochemical and physiological effects make it a useful tool for studying the mechanisms of pain perception and the development of new drugs. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol involves the reaction of furfurylamine and 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. This method has been optimized to achieve a high yield of the desired product.
Applications De Recherche Scientifique
2-[1-(2-furylmethyl)-2-piperidinyl]ethanol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic. Studies have shown that this compound has a potent analgesic effect, which is mediated by the activation of the mu-opioid receptor. This receptor is involved in the modulation of pain perception, and its activation by 2-[1-(2-furylmethyl)-2-piperidinyl]ethanol results in a reduction in pain sensation.
Propriétés
IUPAC Name |
2-[1-(furan-2-ylmethyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-8-6-11-4-1-2-7-13(11)10-12-5-3-9-15-12/h3,5,9,11,14H,1-2,4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJXJOHXCCRBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Furan-2-ylmethyl)piperidin-2-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)
![N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![2-{4-[1-(propylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6005071.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6005078.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6005098.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005099.png)
![1-(diphenylmethyl)-N-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6005105.png)
